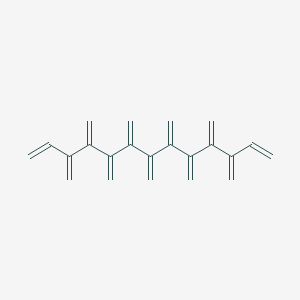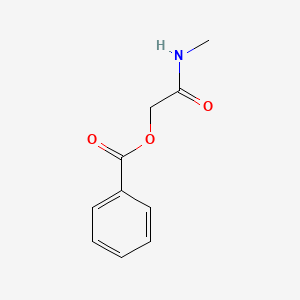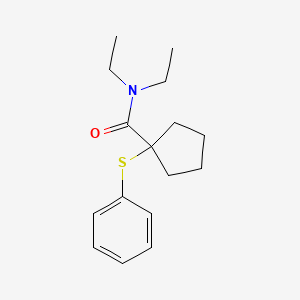
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is a complex organic compound characterized by its multiple double bonds and extensive methylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated carbonyl compounds.
Wittig Reaction: This reaction is used to form the double bonds by reacting phosphonium ylides with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂) with UV light or catalysts
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and methylidene groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5,6,7,8-Octamethylidenedodeca-1,11-diene
- 2,3,4,5,6,7,8,9,10-Decamethylidenetrideca-1,12-diene
Uniqueness
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is unique due to its specific arrangement of double bonds and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
111737-07-6 |
|---|---|
Fórmula molecular |
C22H24 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3,4,5,6,7,8,9,10,11-nonamethylidenetrideca-1,12-diene |
InChI |
InChI=1S/C22H24/c1-12-14(3)16(5)18(7)20(9)22(11)21(10)19(8)17(6)15(4)13-2/h12-13H,1-11H2 |
Clave InChI |
ZNHMYTYVSDSISV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)








